(S)-2-Amino-5-boronopentanoic acid

Catalog No.
S12369556
CAS No.
M.F
C5H12BNO4
M. Wt
160.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Amino-5-boronopentanoic acid

Product Name

(S)-2-Amino-5-boronopentanoic acid

IUPAC Name

(2S)-2-amino-5-boronopentanoic acid

Molecular Formula

C5H12BNO4

Molecular Weight

160.97 g/mol

InChI

InChI=1S/C5H12BNO4/c7-4(5(8)9)2-1-3-6(10)11/h4,10-11H,1-3,7H2,(H,8,9)/t4-/m0/s1

InChI Key

BDQTXQNQUYSKAM-BYPYZUCNSA-N

Canonical SMILES

B(CCCC(C(=O)O)N)(O)O

Isomeric SMILES

B(CCC[C@@H](C(=O)O)N)(O)O

(S)-2-Amino-5-boronopentanoic acid is a chiral amino acid derivative that features a boron atom in its structure, which is significant for its chemical reactivity and biological properties. The compound consists of a pentanoic acid backbone with an amino group at the second carbon and a boron substituent at the fifth carbon. This unique configuration allows it to participate in various

, including:

  • Nucleophilic Substitution: The boron atom can facilitate nucleophilic attacks, making the compound useful in organic synthesis.
  • Coupling Reactions: It can react with various electrophiles, such as halogens or other functional groups, to form more complex molecules.
  • Deprotection Reactions: In synthetic chemistry, protecting groups can be removed under specific conditions to yield the active amino acid.

These reactions are crucial for its application in medicinal chemistry and drug development.

Research indicates that (S)-2-Amino-5-boronopentanoic acid exhibits significant biological activity, particularly as an inhibitor of nitric oxide synthase isoforms. This inhibition can have implications in various physiological processes, including vasodilation and neurotransmission. Additionally, compounds related to this structure have shown potential in modulating metabolic pathways, which may be beneficial in treating conditions such as hypertension and neurodegenerative diseases .

The synthesis of (S)-2-Amino-5-boronopentanoic acid typically involves several steps:

  • Starting Materials: The synthesis often begins with an optically active amino acid derivative.
  • Boron Introduction: Boron can be introduced through various methods, including the reaction of amino acids with boron reagents under controlled conditions.
  • Purification: The final product is purified using techniques such as chromatography to isolate the desired enantiomer .

Specific protocols may vary based on the desired purity and yield of the compound.

(S)-2-Amino-5-boronopentanoic acid has several notable applications:

  • Pharmaceutical Development: Its ability to inhibit specific enzymes makes it a candidate for drug development targeting cardiovascular and neurological disorders.
  • Biochemical Research: It serves as a valuable tool for studying enzyme mechanisms and metabolic pathways due to its unique structure.
  • Agricultural Chemistry: Potential applications in enhancing plant growth or resistance to pests through metabolic modulation.

Studies involving (S)-2-Amino-5-boronopentanoic acid have focused on its interactions with various biological targets, particularly enzymes involved in nitric oxide synthesis. These interactions are critical for understanding how this compound can influence physiological responses and its potential therapeutic effects. Research has demonstrated that modifications to the amino acid structure can significantly alter its binding affinity and inhibitory potency against specific enzyme isoforms .

Several compounds share structural similarities with (S)-2-Amino-5-boronopentanoic acid, each possessing unique properties:

Compound NameStructural FeaturesUnique Properties
(R)-2-Amino-5-bromopentanoic acidBromine substitution instead of boronDifferent reactivity patterns due to bromine
(S)-2-Amino-4-bromobutanoic acidShorter carbon chain, bromine at position 4Potentially different biological activities
(S)-2-Amino-5-imidazolylpentanoic acidImidazole group instead of boronEnhanced interaction with biological receptors

These comparisons highlight how slight variations in structure can lead to significant differences in reactivity and biological function, emphasizing the uniqueness of (S)-2-Amino-5-boronopentanoic acid within this class of compounds.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

161.0859380 g/mol

Monoisotopic Mass

161.0859380 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

Explore Compound Types